molecular formula C14H16N4S B1389503 N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine CAS No. 1177334-28-9

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine

Cat. No.: B1389503
CAS No.: 1177334-28-9
M. Wt: 272.37 g/mol
InChI Key: RVWKAYAQXDKUQJ-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine is a synthetic benzothiazole derivative of significant interest in oncological and pharmacological research. Benzothiazole scaffolds have demonstrated a broad spectrum of biological activities, with particularly promising results as anticancer agents effective against a diverse range of human cancer cell lines, including mammary, ovarian, colon, and nonsmall-cell lung cancer subpanels . The molecular structure of this compound incorporates key pharmacophores: the benzothiazole core is known for its role as a privileged structure in medicinal chemistry, while the imidazole-propyl side chain can contribute to binding interactions with biological targets. This combination makes it a valuable scaffold for investigating new therapeutic mechanisms. The primary research applications for this compound are focused on the development of novel anti-tumor agents. Related benzothiazole analogues have been shown to function through multiple mechanisms, including the potent inhibition of tumor-associated carbonic anhydrase (CA) isozymes, which are validated targets for combating hypoxic tumors . Some benzothiazole derivatives exhibit remarkable and prevalent biological activities, serving as leads for the development of agents effective against various carcinomas . Researchers can utilize this compound to explore structure-activity relationships (SAR), to study its potential as a carbonic anhydrase inhibitor, and to evaluate its selective anti-proliferative efficacy in vitro. This product is intended for research purposes only and is not for diagnostic or therapeutic use. The compound is for use by trained laboratory personnel. Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-11-4-2-5-12-13(11)17-14(19-12)16-6-3-8-18-9-7-15-10-18/h2,4-5,7,9-10H,3,6,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWKAYAQXDKUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701190201
Record name N-[3-(1H-Imidazol-1-yl)propyl]-4-methyl-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177334-28-9
Record name N-[3-(1H-Imidazol-1-yl)propyl]-4-methyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177334-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(1H-Imidazol-1-yl)propyl]-4-methyl-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine, with the CAS number 1177334-28-9, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C14H16N4S
Molecular Weight : 272.37 g/mol
IUPAC Name : N-(3-(1H-imidazol-1-yl)propyl)-4-methylbenzo[d]thiazol-2-amine
Purity : 95%

The compound features a benzothiazole core fused with an imidazole moiety, which is known for its diverse pharmacological properties. The presence of both nitrogen and sulfur atoms in the structure contributes to its reactivity and potential biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In a study assessing antiproliferative activity across various cancer cell lines (L1210, CEM, HeLa), structural modifications led to varying degrees of efficacy. For instance, compounds with enhanced lipophilicity demonstrated improved activity against human cervix carcinoma cells (HeLa) with lower IC50 values, suggesting that structural features significantly influence biological outcomes .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Benzothiazole derivatives have been shown to inhibit key enzymes involved in cancer progression and cellular proliferation.
  • Induction of Apoptosis : Similar compounds have been documented to promote apoptotic pathways in cancer cells, leading to reduced viability.
  • Antimicrobial Properties : The imidazole ring is known for its antimicrobial activity, which may extend to this compound as well.

Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various benzothiazole derivatives, including this compound. The results indicated that modifications to the benzothiazole structure could enhance activity against multiple cancer cell lines:

CompoundCell LineIC50 (µM)
AHeLa15 ± 2
BL121020 ± 3
CCEM25 ± 4

This table illustrates the varying efficacy based on structural changes, highlighting the importance of chemical design in drug development .

Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit GSK-3β activity. The findings revealed that at a concentration of 1 µM, certain derivatives reduced GSK-3β activity by over 57%, indicating potential as a therapeutic agent in diseases where GSK-3β is implicated .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

  • N-[3-(1H-Imidazol-1-yl)propyl]-5-methoxy-1,3-benzothiazol-2-amine (BB56257) Molecular formula: C₁₄H₁₆N₄OS Key difference: A 5-methoxy group replaces the 4-methyl group, increasing electron density and altering solubility. No biological data are reported, but methoxy groups often enhance metabolic stability .
  • This compound is available commercially for research use .

Hydrated Derivatives

  • 6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate
    • Molecular formula: C₁₃H₁₅ClN₄S·H₂O
    • Key difference: A 6-chloro substituent introduces electronegativity, which may affect binding to hydrophobic pockets in target proteins. The hydrate form improves crystallinity for structural studies .

Quinazoline Derivatives

Compounds with a quinazoline core and the same imidazole-propylamine side chain exhibit distinct biological profiles:

  • 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine Molecular formula: C₂₁H₁₈BrN₅ Key features: The 4-bromophenyl group on the quinazoline ring enhances antibacterial activity against resistant strains. X-ray crystallography reveals intermolecular N–H···N hydrogen bonds and π-π stacking, critical for stabilizing target interactions . Synthesis: Achieved in 95% yield via nucleophilic substitution of 4-chloro-2-(4-bromophenyl)quinazoline with 1-(3-aminopropyl)imidazole in DMF/TEA .
  • N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine
    • Molecular formula: C₂₁H₂₀N₆
    • Key difference: A phenyl group replaces the bromophenyl substituent, reducing steric hindrance. This compound forms a 66.35° dihedral angle between the quinazoline and imidazole planes, influencing binding geometry .

Heterocyclic Hybrids

Imidazo[2,1-b][1,3,4]thiadiazole Derivatives

  • MMV1 (N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine)
    • Key feature: A fused imidazo-thiadiazole core with a thiophene substituent confers potent CntA enzyme inhibitory activity . MMV1’s oxane-methyl side chain improves solubility compared to the target compound’s imidazole-propylamine chain .

Pyrimidine Derivatives

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Benzothiazole 4-methyl, imidazole-propylamine 272.37 Under investigation
BB56257 Benzothiazole 5-methoxy, imidazole-propylamine 288.37 Not reported
2-(4-Bromophenyl)-N-[imidazole-propyl]quinazoline Quinazoline 4-bromophenyl, imidazole-propylamine 444.31 Antibacterial
MMV1 Imidazo-thiadiazole Thiophene, oxane-methyl 347.45 CntA enzyme inhibition
6-Chloro-4-methyl-benzothiazole hydrate Benzothiazole 6-chloro, 4-methyl 308.81 Structural studies

Key Research Findings

Synthetic Accessibility : The target compound and its analogs are synthesized via nucleophilic substitution reactions, with yields ranging from 66% to 95% depending on the core heterocycle and reaction conditions .

Structural Insights : X-ray studies highlight the importance of N–H···N hydrogen bonds and π-π interactions in stabilizing molecular conformations, particularly in quinazoline derivatives .

Biological Potency : Quinazoline derivatives with halogenated aryl groups (e.g., 4-bromophenyl) exhibit enhanced antibacterial activity, likely due to increased hydrophobicity and target affinity .

Preparation Methods

General Synthetic Strategy

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine typically involves the nucleophilic aromatic substitution of a halogenated benzothiazole derivative with an appropriate imidazole-containing amine. The key steps are:

  • Step 1: Preparation of the 2-chloro-4-methyl-1,3-benzothiazole intermediate.
  • Step 2: Nucleophilic substitution of the 2-chloro group by the amino group of 3-(1H-imidazol-1-yl)propylamine to form the target compound.

This method is supported by the synthesis of related 2-amino-1,3-benzothiazole derivatives where the chlorine atom at the 2-position of benzothiazole is displaced by nucleophilic attack of an alkylamine bearing a heterocyclic substituent.

Detailed Synthetic Procedure

  • Starting materials:
    • 2-chloro-4-methyl-1,3-benzothiazole
    • 3-(1H-imidazol-1-yl)propylamine
  • Reaction conditions:
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to facilitate nucleophilic aromatic substitution.
    • Base: Potassium carbonate (K2CO3) or similar bases to deprotonate the amine and enhance nucleophilicity.
    • Temperature: Moderate heating (e.g., 60-100 °C) to promote substitution.
  • Mechanism:
    • The lone pair on the nitrogen of the amine attacks the electrophilic 2-position carbon of the benzothiazole ring, displacing the chloride ion.
    • The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, favored by the electron-withdrawing effect of the benzothiazole nitrogen and sulfur atoms.

Yield and Purification

  • Yields reported for similar benzothiazole derivatives synthesized via this method range from moderate to good (typically 50-80%).
  • Purification is commonly performed by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Unreacted starting materials can often be recovered, improving overall material efficiency.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Outcome
1 2-chloro-4-methyl-1,3-benzothiazole Starting aromatic halide Electrophilic substrate for substitution
2 3-(1H-imidazol-1-yl)propylamine, K2CO3, DMF/DMSO, heat Nucleophilic aromatic substitution Formation of this compound
3 Purification (recrystallization or chromatography) Isolation of pure product Moderate to good yield product

Research Findings and Notes

  • The nucleophilic aromatic substitution approach is well-established for synthesizing 2-amino-1,3-benzothiazole derivatives with various alkylamine substituents.
  • The reaction conditions are mild and compatible with sensitive heterocycles like imidazole.
  • The synthetic route allows for structural diversification by varying the amine component, facilitating structure-activity relationship (SAR) studies in medicinal chemistry.
  • Recovery of unreacted starting materials can significantly improve overall yield and reduce waste.
  • No significant side reactions or decomposition under these conditions have been reported for this class of compounds.

Q & A

Basic: What are the optimized synthetic routes for N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine?

The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-chloro-4-methyl-1,3-benzothiazol-2-amine with 1-(3-aminopropyl)imidazole in a polar aprotic solvent (e.g., DMF or DMSO) under mild conditions (room temperature to 50°C) with a base like triethylamine (TEA) to deprotonate the amine. The reaction is monitored via TLC or HPLC, and purification involves precipitation in cold water followed by recrystallization (acetone/water mixtures yield high-purity crystals) .

Basic: How is structural characterization performed for this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the imidazole and benzothiazole moieties. For example, the imidazole protons appear as distinct singlets (δ 7.4–7.6 ppm), while the benzothiazole NH resonates around δ 8.2 ppm .
  • X-ray Crystallography : Resolves dihedral angles between the benzothiazole and imidazole planes (e.g., ~66° in analogous quinazoline derivatives) and identifies intermolecular hydrogen bonds (e.g., NH∙∙∙∙N interactions with R_2$$^2(16) motifs) .
  • Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]+^+ at m/z 286.39) .

Basic: What biological targets or mechanisms are associated with this compound?

While direct data on this compound is limited, structural analogs (e.g., imidazo-quinazolines) exhibit activity against enzymes like tyrosine kinases or receptors involved in cancer pathways. Computational docking studies suggest potential interactions with ATP-binding pockets due to the planar benzothiazole core and hydrogen-bonding capacity of the imidazole .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent Variation : Modify the benzothiazole (e.g., 4-methyl vs. 4-fluoro) or imidazole (e.g., alkyl chain length) to assess impacts on solubility and target affinity.
  • Biological Assays : Test derivatives against cancer cell lines (e.g., MTT assays) or microbial strains to correlate substituents with IC50_{50} values .
  • Computational Modeling : Use density functional theory (DFT) to calculate electron distribution in the benzothiazole ring and predict reactivity or binding .

Advanced: How can contradictions in spectral or crystallographic data be resolved?

  • Reproducibility Checks : Replicate synthesis under identical conditions (solvent, temperature) to rule out experimental variability.
  • Dynamic NMR : Resolve overlapping proton signals by varying temperature or solvent polarity.
  • Crystallographic Refinement : Use high-resolution X-ray data (e.g., synchrotron sources) to resolve ambiguities in hydrogen bonding or torsional angles .

Advanced: What computational tools are recommended for reaction optimization?

  • Reaction Path Search : Tools like GRRM17 or AFIR (Artificial Force Induced Reaction) model transition states and intermediates for nucleophilic substitution steps .
  • Machine Learning : Platforms like ChemOS or IBM RXN predict optimal solvents/catalysts based on historical reaction data .

Advanced: How can pharmacokinetic properties (e.g., LogP) be experimentally determined?

  • Chromatographic Methods : Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) to measure retention time and estimate LogP .
  • Shake-Flask Method : Partition the compound between octanol and water, followed by UV-Vis quantification of each phase .

Advanced: What strategies mitigate low yields in scale-up synthesis?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., imidazole alkylation).
  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions to reduce side products .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine

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